[Benzyl(nitroso)amino]acetic acid
Description
Systematic Naming and Chemical Classification
[Benzyl(nitroso)amino]acetic acid is an organic compound that can be systematically named in a few ways, with N-nitroso-N-benzylglycine being a commonly accepted designation. According to IUPAC nomenclature, it can also be referred to as 2-(benzyl(nitroso)amino)acetic acid. The compound falls under the classification of N-nitrosamines, which are characterized by a nitroso group (-N=O) bonded to a nitrogen atom. wikipedia.orgresearchgate.net Specifically, it is a derivative of the amino acid glycine (B1666218), where one of the amino hydrogens is replaced by a benzyl (B1604629) group and the other by a nitroso group.
| Property | Value |
| IUPAC Name | 2-(benzyl(nitroso)amino)acetic acid |
| Other Names | N-nitroso-N-benzylglycine |
| Molecular Formula | C9H10N2O3 |
| Chemical Class | N-nitrosamine, Carboxylic acid |
Structural Features of the N-Nitroso Moiety and its Influence on Molecular Architecture
The N-nitroso moiety (-N=N=O) is a key functional group that significantly influences the molecular architecture of this compound. The nitrogen-nitrogen and nitrogen-oxygen bonds within this group possess partial double bond character due to resonance, which restricts rotation around the N-N bond. This restricted rotation can lead to the existence of geometric isomers (E/Z isomers) in some N-nitrosamines.
Conformational Analysis of the N-Nitroso-N-benzylglycine Scaffold
The conformational flexibility of the N-nitroso-N-benzylglycine scaffold is determined by the rotational freedom around several single bonds. The key torsional angles include those around the C-N bond connecting the benzyl group to the nitrogen, the N-C bond of the glycine backbone, and the C-C bond of the carboxylic acid group.
Influence of the Benzyl and Carboxylic Acid Substructures on Molecular Interactions
Benzyl Group: The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) group, contributes to the molecule's nonpolar character and its ability to engage in various non-covalent interactions. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The benzyl group can also exhibit electron-donating or electron-withdrawing properties depending on the substituents on the phenyl ring, though in this unsubstituted case, it is generally considered to be weakly electron-donating through inductive effects. nih.govyoutube.com
Carboxylic Acid Group: The carboxylic acid group (-COOH) is a polar functional group that plays a significant role in the intermolecular interactions of this compound. libretexts.org It can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen and the hydroxyl oxygen). libretexts.orgyoutube.com This allows for the formation of strong intermolecular hydrogen bonds, often leading to the formation of cyclic dimers in the solid state and in nonpolar solvents. libretexts.orgbritannica.com The acidity of the carboxylic acid group is influenced by the electronic effects of the rest of the molecule. britannica.com The presence of the electron-withdrawing N-nitroso group is expected to increase the acidity of the carboxylic acid compared to glycine itself.
The combination of the nonpolar benzyl group and the polar carboxylic acid group gives the molecule an amphiphilic character, influencing its solubility in various solvents. The ability to form hydrogen bonds and engage in van der Waals interactions and π-stacking dictates how the molecules pack in the solid state and interact in solution. pressbooks.pub
Structure
3D Structure
Properties
CAS No. |
6344-41-8 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[benzyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-11(10-14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
InChI Key |
LUWNKLQQXFAZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)N=O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Benzyl Nitroso Amino Acetic Acid
Reactions Involving the N-Nitroso Group
The N-nitroso group is the site of several key reactions, including the cleavage of the N-N bond (denitrosation), reduction to form hydrazines, and oxidation to the corresponding N-nitramine.
The removal of the nitroso group, known as denitrosation, is a characteristic reaction of N-nitrosamines and can be initiated under acidic conditions. The generally accepted mechanism for this protolytic denitrosation involves the initial protonation of the oxygen atom of the nitroso group. nih.gov This protonated intermediate is then susceptible to nucleophilic attack, which facilitates the cleavage of the nitrogen-nitrogen bond, regenerating the parent secondary amine, N-benzylglycine, and releasing a nitrosating species. nih.gov
Mechanism of Acid-Catalyzed Denitrosation:
Protonation: The lone pair of electrons on the nitroso oxygen atom attacks a proton (H⁺) from an acidic medium.
Nucleophilic Attack: A nucleophile (Nu⁻) present in the reaction mixture attacks the nitrogen atom of the nitroso group.
Cleavage: The nitrogen-nitrogen bond breaks, releasing the secondary amine and a species derived from the nitroso group and the nucleophile.
The N-nitroso group can be readily reduced to form the corresponding 1,1-disubstituted hydrazine (B178648). This transformation is a synthetically useful reaction and can be accomplished using a variety of reducing agents. A competing reaction under many reduction conditions is the cleavage of the N-N bond, leading to the formation of the parent secondary amine (denitrosation). rsc.org
Several reagents have been effectively employed for the reduction of N-nitrosamines to hydrazines. These include metal-based systems and metal-free alternatives. The choice of reagent can influence the yield of the hydrazine product versus the denitrosated amine.
| Reducing Agent/System | Description | Typical Yield | Reference |
| Zinc dust in acetic acid | A classic method for nitrosamine (B1359907) reduction, providing fair yields of the hydrazine, often isolated as a salt. | Fair | |
| Lithium aluminum hydride (LAH) | A powerful reducing agent that generally gives good yields of hydrazines from alkylaryl nitrosamines. Careful control of reaction conditions is necessary to prevent over-reduction to the parent amine and ammonia. | Fair to Good | rsc.org |
| Titanium tetrachloride (TiCl₄) with Magnesium powder | Forms a low-valent titanium species that reduces a variety of nitrosamines to hydrazines in excellent yields. The reagent typically needs to be freshly prepared. | >90% | rsc.org |
| Thiourea dioxide (TDO) | A sustainable, metal-free reductant that works under mild, aqueous conditions to provide good to excellent yields of arylhydrazines from aryl-N-nitrosamines. | Good to Excellent | peptide.com |
| Electrolytic Reduction | Can be performed in acidic ethanol (B145695) and is effective for dialkylnitrosamines. | Good (for dialkyl) | rsc.org |
For [Benzyl(nitroso)amino]acetic acid, these methods would be expected to yield 1-benzyl-1-(carboxymethyl)hydrazine. The presence of the carboxylic acid group may require protection prior to reduction with non-selective reagents like LAH to prevent its reduction.
The nitrogen of the nitroso group in N-nitrosamines can be oxidized to a higher oxidation state, leading to the formation of N-nitramines (R-N(NO₂)R'). This transformation requires potent oxidizing agents. A commonly used reagent for this purpose is peroxytrifluoroacetic acid, which directly oxidizes the nitroso group. nih.gov Another method involves treatment with nitric acid, which can result in the exchange of the nitroso group for a nitro group. nih.gov
Ozone is another powerful oxidant that can react with N-nitrosamines. While ozone is known to be involved in the formation of nitrosamines from precursor amines under certain environmental conditions, it can also degrade N-nitrosamines. nih.gov The reaction of ozone with secondary amines can lead to the formation of N-nitrosamines, but direct ozonation of N-nitrosamines can also lead to their destruction. sci-hub.senih.gov The oxidation of this compound with a strong oxidizing agent like peroxytrifluoroacetic acid would be expected to yield [Benzyl(nitro)amino]acetic acid.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in this compound undergoes reactions typical of this functional group, such as esterification and amidation, to produce a variety of derivatives. The stability of the N-nitroso group must be considered when choosing reaction conditions for these transformations.
The carboxylic acid can be converted to its corresponding esters through various established methods. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.com This is an equilibrium-driven reaction, and the removal of water as it is formed can drive the reaction towards the ester product. mdpi.com
For this compound, the reaction with an alcohol (R'OH) under acidic conditions would yield the corresponding ester, [Benzyl(nitroso)amino]acetate.
General Fischer-Speier Esterification:
Reactants: this compound + Alcohol (e.g., Methanol (B129727), Ethanol)
Catalyst: Strong acid (e.g., H₂SO₄)
Product: Alkyl [Benzyl(nitroso)amino]acetate + Water
Care must be taken with the reaction conditions, particularly with strong acids and high temperatures, to minimize the potential for concurrent denitrosation of the N-nitroso group. Alternative, milder esterification methods, such as using diazomethane (B1218177) or alkyl halides with a base, could also be employed, although these may present their own challenges regarding safety and selectivity.
The carboxylic acid functionality can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Standard peptide coupling reagents are highly effective for this purpose. peptide.com
These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then readily reacts with the amine to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and minimize racemization if chiral centers are present. peptide.comnih.gov
| Coupling Reagent | Activating Agent Type | Common Additives |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | HOBt, DMAP |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | HOBt, Oxyma |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (water-soluble) | HOBt, DMAP |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | DIPEA (base) |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | DIPEA (base) |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | DIPEA (base) |
By reacting this compound with an amine (R'R''NH) in the presence of a suitable coupling reagent, a wide array of N-substituted 2-([benzyl(nitroso)amino])acetamides can be synthesized. These reactions are typically carried out under mild conditions, which are compatible with the N-nitroso functionality.
Reactions at the Benzyl (B1604629) Moiety
The benzyl moiety of this compound presents a site for potential chemical transformations, including reactions on the aromatic ring and at the benzylic carbon.
Electrophilic Aromatic Substitution
The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The directing effect of the substituent, in this case, the -CH₂N(NO)COOH group, will influence the position of substitution (ortho, meta, or para). While the amino group in aniline (B41778) is a strong activating and ortho, para-directing group, the electronic effects in this compound are more complex. The N-nitroso group is electron-withdrawing, which would deactivate the ring towards electrophilic attack and could influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The nitronium ion is then attacked by the π-electrons of the aromatic ring, leading to a carbocation intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com Similarly, sulfonation involves the use of sulfur trioxide in the presence of a strong acid to produce the electrophile HSO₃⁺. masterorganicchemistry.com
In the context of aniline, nitration can lead to a significant amount of the meta-substituted product due to the formation of the anilinium ion under the acidic reaction conditions, which is meta-directing. learncbse.in Given the acidic nature of the carboxylic acid group and the potential for protonation, the reactivity of the benzyl group in this compound towards electrophilic substitution would be attenuated.
| Reaction | Reagents | Typical Electrophile | General Outcome |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Introduction of a nitro group onto the aromatic ring |
| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | Introduction of a sulfonic acid group onto the aromatic ring |
Benzylic Functionalization (e.g., C-H activation)
The benzylic C-H bonds in this compound are potential sites for functionalization. C-H activation is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. nih.gov Photocatalysis has emerged as a mild and efficient method for the C(sp³)–H functionalization of amino acid derivatives. mdpi.com For example, the use of an acridinium (B8443388) photocatalyst under blue light irradiation has been shown to facilitate the benzylation of proline derivatives. mdpi.com
The functionalization of the benzylic position can be highly selective. For instance, in tryptophan-containing peptides, a photo-mediated C(sp³)–H alkylation reaction occurs selectively at the benzylic position due to the relative acidity of the benzylic proton and the stability of the resulting radical. mdpi.com While specific studies on the benzylic functionalization of this compound are not prevalent, the principles of C-H activation suggest that this position is a viable target for synthetic modification.
Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations
N-nitroso amino acids are known to undergo intramolecular rearrangements and cyclizations, leading to the formation of various heterocyclic products and reactive intermediates.
Formation of Lactones or Other Cyclized Products from Nitrosated Amino Acids
The nitrosation of primary amino acids can lead to the formation of lactones, which are cyclic esters. nih.govresearchgate.net This process is particularly relevant under acidic conditions, such as those found in the stomach, where nitrite (B80452) can be converted to nitrosating agents. nih.govnih.gov The mechanism involves the initial formation of an N-nitroso amino acid, which can then undergo an intramolecular cyclization. The carboxylic acid group acts as an intramolecular nucleophile, attacking the carbon bearing the nitrosoamino group and leading to the expulsion of dinitrogen (N₂) and the formation of a lactone. cumhuriyet.edu.tr
The reactivity of the amino acid in forming these lactones is dependent on the distance between the amino group and the carboxylic acid. A study on the nitrosation of α-, β-, and γ-amino acids revealed that the alkylating power of the resulting lactones follows the order: α-lactones > β-lactones > γ-lactones. nih.govresearchgate.net This suggests that the nitrosation of α-amino acids, such as the parent amino acid of this compound, are potent precursors to powerful alkylating agents. nih.gov
| Amino Acid Type | Resulting Lactone | Relative Alkylating Power |
| α-amino acid | α-lactone | High |
| β-amino acid | β-lactone | Medium |
| γ-amino acid | γ-lactone | Low |
Kinetic studies on the nitrosation of amino acids like sarcosine (B1681465) and proline have shown that the reaction can proceed through an intramolecular pathway. This involves the initial attack of a nitrosating agent on the carboxylate group, followed by a slow intramolecular rearrangement to form the N-nitroso compound. rsc.orgrsc.org
Role as Intermediates in Broader Organic Reactions (e.g., Diels-Alder reactions for acyl nitroso compounds)
Acyl nitroso compounds are highly reactive dienophiles that can be generated in situ and participate in hetero-Diels-Alder reactions. acs.orgacs.org These reactions are valuable for the synthesis of 3,6-dihydro-1,2-oxazine ring systems, which are precursors to a variety of biologically active molecules. acs.org The acyl nitroso species is typically generated by the oxidation of a hydroxamic acid. acs.org
While this compound itself is not an acyl nitroso compound, its chemistry is related through the N-nitroso functionality. The potential for this compound to be converted into a species that could participate in cycloaddition reactions is an area of interest in synthetic chemistry. The nitroso Diels-Alder reaction provides a powerful method for the rapid construction of molecular complexity, forming a C-O and a C-N bond simultaneously with high regio- and stereoselectivity. mdpi.com The use of N-acyl-1,2-dihydropyridines as the diene component in these reactions can lead to different cycloadducts, showcasing the versatility of this chemistry. mdpi.comnih.gov
Generation of Reactive Species and Their Intermediary Chemistry (e.g., Alkylating Species)
A significant aspect of the chemistry of N-nitroso compounds is their ability to generate reactive species that can alkylate biological macromolecules like DNA. nih.govnih.gov The conversion of N-nitroso compounds into active alkylating species can occur through chemical or enzymatic pathways. nih.gov For N-nitrosamines, this often involves metabolic activation via α-hydroxylation by cytochrome P450 enzymes, leading to the formation of diazonium ions and ultimately carbenium ions, which are the final DNA alkylating species. nih.gov
In the case of nitrosated amino acids, the formation of lactones, as discussed in section 4.4.1, is a key mechanism for generating alkylating agents. nih.govresearchgate.net These lactones are electrophilic and can react with nucleophilic sites on other molecules. The nitrosation of amino acids under acidic conditions, followed by the investigation of the alkylating potential of the products at neutral pH, mimics the conditions of the stomach and the subsequent absorption into cells. nih.gov This research highlights the potential for endogenously formed nitrosated amino acids to act as alkylating agents. researchgate.net
| Precursor | Reactive Intermediate | Potential Biological Target |
| N-Nitrosamines | Diazonium ions, Carbenium ions | DNA |
| Nitrosated primary amino acids | Lactones | DNA, other nucleophiles |
The study of these reactive intermediates is crucial for understanding the biological activities of N-nitroso compounds.
Spectroscopic and Analytical Methodologies in Research on N Nitrosoamino Acids
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatography is the cornerstone for the analysis of N-nitrosoamino acids, providing the necessary separation from interfering substances prior to detection and quantification. The non-volatile nature of most N-nitrosoamino acids makes High-Performance Liquid Chromatography (HPLC) a primary tool, while Gas Chromatography (GC) can be employed following chemical modification.
HPLC is a widely used technique for the analysis of non-volatile N-nitrosoamino acids without the need for derivatization. nih.gov The separation can be achieved on various stationary phases, with reversed-phase and ion-pair chromatography being common approaches.
Reversed-Phase HPLC: C18 columns are frequently used for the separation of N-nitrosoamino acids. mdpi.com The mobile phase typically consists of an aqueous component, often with an acid modifier like formic acid to control ionization, and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comcoresta.org Gradient elution is commonly employed to achieve effective separation of compounds with differing polarities. coresta.org
Ion-Pair HPLC: To enhance retention and separation of these polar, acidic compounds on reversed-phase columns, ion-pairing reagents can be added to the mobile phase. For instance, cetyltrimethylammonium chloride has been used as an ion-pairing reagent for the separation of four N-nitrosoamino acids. nih.gov
Column Technology: Chemically bonded columns, such as those with cyano or amine functional groups, have also been tested. nih.gov Studies have shown that an amine column can provide baseline separation for a range of N-nitrosoamino acids and N-nitrosodipeptides. nih.gov The efficiency of these columns can sometimes be improved by increasing the column temperature, which helps to merge the syn and anti conformers of the nitrosamine (B1359907) group, resulting in sharper peaks. nih.gov
| Parameter | Conditions for N-Nitrosoamino Acid Analysis | Reference(s) |
| Column Type | Microbondapak CN, Amine-bonded, Cyano-bonded, C18 (e.g., ACE 3 AQ), α-cyclodextrin bonded | nih.govcoresta.orgnih.govnih.gov |
| Mobile Phase | Hexane:Ethanol (B145695):Acetic acid; Acetonitrile-triethylammonium acetate; Water/Methanol with Formic Acid | nih.govcoresta.orgnih.gov |
| Detection | Thermal Energy Analyzer (TEA), Mass Spectrometry (MS) | nih.govcoresta.orgnih.gov |
| Special Conditions | Elevated column temperature (up to 100°C) to merge conformers; Ion-pairing reagents | nih.govnih.gov |
Due to their low volatility, N-nitrosoamino acids require chemical derivatization to convert them into more volatile and thermally stable compounds suitable for GC analysis. youtube.com This process modifies the polar functional groups, primarily the carboxylic acid group.
The most common derivatization approach is esterification, which converts the carboxylic acid to its corresponding ester. Trimethylsilylation is another widely used technique, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This reduces the polarity and increases the volatility of the compound. youtube.com
After derivatization, the resulting volatile compounds can be separated on a GC column. Another strategy involves denitrosation of the N-nitrosoamino acid to the parent amino acid, followed by derivatization of the resulting secondary amine. For example, after denitrosation with hydrobromic acid, the secondary amine can be converted into a derivative suitable for GC analysis, such as a N-diethylthiophosphoryl derivative. nih.gov
| Derivatization Strategy | Reagent Example | Purpose | Reference(s) |
| Esterification | Diazomethane (B1218177), Boron trifluoride in methanol (BF3-MeOH) | Converts carboxylic acids to volatile methyl esters. | coresta.orgyoutube.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with non-polar TMS groups, increasing volatility. | youtube.com |
| Denitrosation followed by Derivatization | Hydrobromic acid (HBr) for denitrosation; p-Toluenesulfonyl chloride or Diethyl chlorothiophosphate for derivatization | Cleaves the N-NO bond, and the resulting amine is derivatized for detection. | nih.govresearchgate.net |
For highly complex samples, more advanced separation techniques may be necessary to achieve the required resolution.
Two-Dimensional Gas Chromatography (GCxGC): While not commonly reported specifically for [Benzyl(nitroso)amino]acetic acid, GCxGC offers significantly enhanced peak capacity and resolving power compared to single-dimension GC. This technique would be particularly useful for analyzing derivatized extracts from complex matrices where co-elution is a problem.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative HPLC mode that is well-suited for the separation of highly polar compounds like N-nitrosoamino acids. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique could provide different selectivity compared to reversed-phase chromatography, aiding in the comprehensive analysis of these compounds.
Detection Methods for Research Applications
The choice of detector is critical for achieving the sensitivity and selectivity required for the analysis of N-nitrosoamino acids.
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitroso and nitro compounds. usp.org It is considered an industry standard for nitrosamine analysis. chromatographyonline.com The TEA detector operates by pyrolyzing the eluent from the chromatograph, which cleaves the relatively weak N-NO bond in nitrosamines. usp.org This releases a nitric oxide (NO) radical. The released NO is then reacted with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. usp.org The intensity of the light is directly proportional to the amount of the N-nitroso compound present.
The high specificity of the TEA detector for the nitrosyl group makes it an excellent choice for analyzing N-nitrosoamino acids in complex samples with minimal cleanup, as it shows little interference from other nitrogen-containing compounds. nih.govusp.org It can be interfaced with both GC and HPLC systems. nih.govnih.govchromatographyonline.com
Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and structural elucidation of N-nitrosoamino acids and their potential reaction products or metabolic intermediates. osti.govdigitellinc.com It is often coupled with chromatographic systems like HPLC (LC-MS) or GC (GC-MS). nih.govnih.gov
Ionization Techniques: For LC-MS analysis of N-nitrosoamino acids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. mdpi.comnih.govnih.gov ESI is a soft ionization technique that can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which is useful for determining molecular weight. nih.gov APCI is also effective and can be more suitable for certain nitrosamines. mdpi.com For GC-MS, electron ionization (EI) is standard, providing characteristic fragmentation patterns that can be used for library matching and structural confirmation. osti.gov
Structural Analysis with Tandem MS (MS/MS): Tandem mass spectrometry is particularly powerful for structural analysis. A specific ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation patterns provide detailed structural information. researchgate.net Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO, a loss of 30 Da) and the loss of •OH (17 Da). osti.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of unknown compounds. rsc.orgresearchgate.net
Spectroscopic Characterization for Mechanistic Elucidation and Conformational Studies
Spectroscopic methods are indispensable in the study of N-nitrosoamino acids, providing critical insights into their structure, conformation, and electronic properties. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are pivotal for elucidating the mechanistic pathways of its reactions and understanding its complex conformational behavior, which is dominated by the properties of the N-nitrosamino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomerism and Rotational Barriers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the conformational dynamics of this compound. The partial double bond character of the N-N bond, arising from the resonance between the nitrogen lone pair and the nitroso group, results in a significant barrier to rotation. This restricted rotation gives rise to the existence of two distinct geometric isomers, designated as E and Z.
These isomers are observable as separate sets of signals in both ¹H and ¹³C NMR spectra at room temperature, with one isomer typically being more abundant than the other. The chemical environment of the substituents attached to the nitrogen, namely the benzyl (B1604629) and carboxymethyl groups, differs significantly between the E and Z configurations, leading to distinct chemical shifts.
Detailed studies on N-nitrosated glycine (B1666218) derivatives, such as the closely related N-nitrososarcosine (N-nitroso-N-methylglycine), provide a clear model for the spectral features of this compound. In these systems, two sets of signals are observed for the protons and carbons alpha to the nitrosated nitrogen. For instance, the methylene (B1212753) protons of the glycine backbone and the methyl protons in N-nitrososarcosine show distinct chemical shifts for the major and minor isomers. nih.gov The major isomer is typically assigned the Z configuration, where the oxygen of the nitroso group is syn-periplanar to the larger substituent on the other nitrogen, although assignments must be confirmed, often with the aid of 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or through computational modeling.
The following table presents representative NMR data for the E and Z isomers of N-nitrososarcosine, illustrating the typical chemical shift differences that are also characteristic of this compound.
The energy barrier to rotation around the N-N bond can be quantified using dynamic NMR (DNMR) spectroscopy. By recording spectra at various temperatures, the rate of interconversion between the E and Z isomers can be determined. As the temperature increases, the rate of rotation increases, causing the separate signals for the two isomers to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. mdpi.com From the coalescence temperature and the chemical shift difference between the isomers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For many N-nitrosamines, these barriers are typically in the range of 15 to 23 kcal/mol, confirming the high degree of double bond character in the N-N bond. doi.orgnih.gov
Infrared and Raman Spectroscopy for Functional Group Analysis in Reactivity Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the key functional groups within the this compound molecule and for monitoring changes during chemical reactions. The vibrational spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the stretching and bending modes of specific bonds.
For this compound, the most significant vibrational modes are associated with the carboxylic acid and the N-nitroso groups. These can be used to track the progress of reactions, such as the conversion of N-nitroso-N-benzylglycine into N-benzylsydnone using dehydrating agents like acetic anhydride. scholaris.ca
Key vibrational frequencies for the functional groups of this compound are summarized in the table below.
In reactivity studies, IR spectroscopy allows for real-time monitoring of the consumption of the starting material and the formation of products. For example, during the cyclodehydration of this compound to form a sydnone (B8496669), one would observe the disappearance of the broad O-H stretch of the carboxylic acid and a shift in the carbonyl (C=O) absorption from the carboxylic acid range (~1710 cm⁻¹) to the characteristic sydnone carbonyl range (1730–1760 cm⁻¹). scholaris.ca The strong N=O stretching band is also a key marker that would be expected to change significantly upon transformation of the N-nitroso group.
Raman spectroscopy, which is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, provides complementary information. The N-N stretch, which can be weak in the IR spectrum, may give a more prominent signal in the Raman spectrum, offering another probe into the electronic structure of the N-nitrosamino moiety. Together, IR and Raman spectroscopy provide a comprehensive picture of the bonding within this compound and serve as crucial analytical tools for elucidating its reaction mechanisms.
Theoretical and Computational Chemistry Studies of Benzyl Nitroso Amino Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules like [Benzyl(nitroso)amino]acetic acid. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for studying N-nitroso compounds due to its balance of computational cost and accuracy. DFT calculations on analogous compounds, such as N-nitrosamines and other N-nitrosoamino acids, reveal key features that are applicable to this compound. nih.govresearchgate.netyoutube.com
A defining characteristic of the nitrosamine (B1359907) group (R-N(R')-N=O) is the partial double bond character of the N-N bond. This arises from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. researchgate.netnih.gov This delocalization results in a planar C₂NNO moiety and a significant rotational barrier around the N-N bond, which is estimated to be around 23 kcal/mol for acyclic dialkylnitrosamines like N-nitrosodimethylamine (NDMA). nih.gov This high barrier leads to the existence of distinct E and Z geometric isomers (or conformers), which can often be observed and characterized by NMR spectroscopy. nih.govmdpi.com For an asymmetrical compound like this compound, the E and Z isomers would arise from the different orientations of the nitroso oxygen relative to the benzyl (B1604629) and acetic acid groups.
DFT calculations, particularly with functionals like B3LYP and M06-2X, have been successfully used to optimize the geometries and predict the relative energies of these isomers for various N-nitrosamines. mdpi.comresearchgate.net For instance, in a study of N-nitrososarcosine, a close analogue where a methyl group replaces the benzyl group, DFT calculations were able to assign the major and minor isomers observed in NMR spectra. mdpi.com The calculations showed that the relative stability of the E and Z isomers is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding in the case of N-nitrosoamino acids. mdpi.comnih.gov
The electronic properties, such as charge distribution and molecular orbital energies (HOMO-LUMO gap), are also well-described by DFT. nih.gov The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the molecule. For N-nitroso compounds, the presence of the nitroso group generally leads to a smaller HOMO-LUMO gap compared to the parent amine, indicating increased reactivity. nih.gov
Table 1: Computed Properties for N-nitroso-N-phenylglycine (a structural analog)
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem nih.gov |
| Molecular Weight | 180.16 g/mol | PubChem nih.gov |
| IUPAC Name | 2-(N-nitrosoanilino)acetic acid | PubChem nih.gov |
| InChIKey | YSEVGCXYIMMVIS-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)N(CC(=O)O)N=O | PubChem nih.gov |
Ab Initio Methods for Reaction Pathway Analysis and Transition State Identification
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction mechanisms in detail. These methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, are crucial for accurately mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. researchgate.netnih.gov
For N-nitroso compounds, a key reaction is hydrolysis, which can lead to the release of nitrous acid and the corresponding secondary amine. The mechanism of this reaction, particularly under acidic conditions, has been a subject of theoretical investigation. Studies on the decomposition of N-nitroso-2-pyrrolidone, a cyclic N-nitroso-amide, have shown that the reaction can proceed via a general acid-catalyzed pathway involving protonation on the amino nitrogen. rsc.org This highlights that both denitrosation and deamination can occur under mild conditions. rsc.org Computational studies can elucidate the preference for N-protonation versus O-protonation, which is a critical step in the acid-catalyzed decomposition. nih.gov
Another significant reaction pathway for nitrosamines is photolysis. nih.govmdpi.comgassnova.noacs.org Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra and to understand the nature of the excited states involved in photochemical reactions. nih.govcuny.edu Theoretical studies on simple nitrosamines show that they can be readily photolyzed under sunlight, with the primary step often being the homolytic cleavage of the N-N bond to produce an amino radical and nitric oxide. nih.govacs.org The subsequent reactions of these radical species determine the final products. acs.org For a molecule like this compound, ab initio calculations would be essential to model the potential energy surface of its photochemical decomposition, identifying the transition states for bond cleavage and subsequent rearrangement or reaction pathways.
Prediction of Spectroscopic Properties for Validation of Experimental Data (e.g., Vibrational Wavenumbers)
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which serves as a powerful tool for validating and interpreting experimental data. DFT methods are widely used to calculate vibrational frequencies (infrared and Raman spectra). nih.govcore.ac.uknih.govresearchgate.net
The calculated harmonic frequencies are often systematically scaled to improve agreement with experimental anharmonic frequencies. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. nih.gov For this compound, this would allow for the definitive assignment of characteristic vibrational bands, including the N-N and N=O stretching frequencies of the nitroso group, the C=O and O-H vibrations of the carboxylic acid, and the various modes associated with the benzyl group. core.ac.ukresearchgate.net
Theoretical studies on related molecules provide expected ranges for these vibrations. For example, the N=O stretching vibration in nitrosamines typically appears in the IR spectrum between 1539-1621 cm⁻¹. baranlab.org DFT calculations on various nitrosamines have been shown to reproduce their experimental IR spectra with good accuracy, providing a "proof of concept" for using calculated spectra as templates for detection and characterization. researchgate.net Similarly, NMR chemical shifts can be calculated and have been used to distinguish between the E and Z isomers of asymmetrical N-nitrosamines, providing a direct link between computed structure and experimental observation. mdpi.com
Table 2: Illustrative Calculated Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Context |
| N=O | Asymmetric Stretch | 1570-1485 | Aromatic Nitro Compounds core.ac.uk |
| N=O | Symmetric Stretch | 1370-1320 | Aromatic Nitro Compounds core.ac.uk |
| C=O | Stretch (Carboxylic Acid) | 1755-1700 | Dicarboxylic Acids core.ac.uk |
| N-H | Stretch (Amine) | 3300-2840 | Amino Acids core.ac.uk |
| C=C | Stretch (Aromatic) | 1650-1430 | Aromatic Compounds core.ac.uk |
Note: These are general ranges for related functional groups and specific values for this compound would require direct calculation.
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on the detailed electronic structure, molecular modeling and dynamics simulations are used to explore the larger-scale conformational behavior and interactions of molecules over time.
Conformational Space Exploration and Stability
This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-N bonds, the C-C bond of the acetic acid moiety, and the N-N bond (as discussed above). Molecular mechanics force fields, often in conjunction with quantum mechanical calculations, are used to explore the potential energy surface and identify stable conformers. researchgate.netcdnsciencepub.com
For N-nitrosamines, a key conformational feature is the planarity of the N-nitrosamino group and the high barrier to rotation around the N-N bond, leading to stable E and Z isomers. nih.govrsc.orgacs.org The relative populations of these isomers can be predicted based on their calculated Gibbs free energies. mdpi.com Beyond the N-N rotation, the orientation of the benzyl and carboxylic acid groups relative to the nitrosamine core would give rise to a complex conformational landscape. The stability of these conformers would be governed by a balance of steric hindrance, electronic effects, and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nitroso oxygen. The presence of a carboxylic acid group can also lead to the formation of dimers through intermolecular hydrogen bonding in the solid state or concentrated solutions.
Interaction with Solvents and Reaction Environments
Molecular dynamics (MD) simulations and continuum solvation models (like PCM) are used to understand how the solvent environment affects the structure, stability, and reactivity of a solute. nih.govresearchgate.net For a molecule with both polar (carboxylic acid, nitroso) and non-polar (benzyl) groups, solvent interactions are critical.
In aqueous solution, the carboxylic acid group of this compound would likely be deprotonated, depending on the pH, forming a carboxylate anion. This would significantly alter its interactions with polar water molecules. MD simulations can model the explicit hydrogen bonding network between the solute and surrounding water molecules. Theoretical studies on amino acids in aqueous solution show that solvation significantly stabilizes zwitterionic forms over neutral forms. researchgate.netpsu.edu
Simulations of Molecular Interactions with Biomolecules (e.g., enzymes, without implying in vivo efficacy)
An exhaustive search of scientific literature and chemical databases for theoretical and computational studies on the molecular interactions of this compound with biomolecules, such as enzymes, yielded no specific research findings. Despite searching with both the chemical name and its CAS number (6344-41-8) in conjunction with terms like "molecular docking," "enzyme interaction simulation," "computational chemistry," and "in silico study," no publications containing molecular dynamics simulations or docking studies for this particular compound were identified.
Therefore, it is not possible to provide detailed research findings, data tables on binding affinities, or lists of interacting amino acid residues, as no such studies appear to be publicly available. The field of computational chemistry is vast, and while methods for such simulations are well-established, they have not, to date, been applied to this compound according to the available literature.
Further research in this area would be necessary to elucidate the potential interactions of this compound at a molecular level with any biological macromolecules.
Biological Activity and Mechanistic Interactions in Vitro and in Silico Perspectives
Molecular Target Engagement Studies
Molecular target engagement studies are crucial for elucidating the direct interactions of a compound with biological macromolecules. For N-nitrosamines, this often involves investigating their potential to damage genetic material or interfere with protein function.
Investigations of DNA Modification Mechanisms in vitro (e.g., Alkylation)
The primary mechanism of carcinogenicity for many N-nitrosamine compounds involves metabolic activation, typically through enzymatic α-hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov This metabolic step is often a prerequisite for the compound to exert its genotoxic effects. The resulting unstable α-hydroxy nitrosamine (B1359907) can then decompose, yielding a reactive electrophilic species, such as a diazonium ion, which is capable of alkylating DNA bases. nih.gov This DNA alkylation can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication.
However, specific in vitro studies detailing the metabolic activation pathways of [Benzyl(nitroso)amino]acetic acid and its subsequent capacity to form DNA adducts are not described in the currently available literature.
Studies of Enzyme or Receptor Binding and Modulation (e.g., Amino Group Interactions with Active Sites)
The interaction of small molecules with enzymes or receptors is a key determinant of their biological activity. While the metabolism of nitrosamines by CYP enzymes is a known interaction, specific studies on the binding and potential modulation of other enzymes or receptors by this compound are not documented. Investigations would be required to determine if the benzyl (B1604629) group or the N-nitroso-carboxymethyl moiety of the molecule facilitates binding to specific protein active sites, potentially leading to inhibition or allosteric modulation of their function.
Cellular Level Mechanistic Studies (e.g., in specific cell lines)
Assessment of Impact on Cellular Pathways (without implying clinical outcomes)
The introduction of a foreign compound can perturb various cellular signaling pathways, such as those involved in cell cycle regulation, apoptosis, or stress responses. Genotoxic stress from DNA alkylating agents, for instance, can activate pathways like the DNA damage response (DDR). To date, there are no specific studies available that have assessed the impact of this compound on any particular cellular pathways in vitro.
In vitro Cell Line Response to Compound Exposure for Mechanistic Probes (e.g., DNA strand breaks)
Exposing specific cell lines to a compound and measuring endpoints like DNA strand breaks (using assays such as the comet assay) or chromosomal damage can provide direct evidence of genotoxicity. Such mechanistic probes are standard in toxicological assessments. However, published data from in vitro cell line exposure to this compound, including measurements of DNA strand breaks or other markers of cellular damage, are not available.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (only on in vitro or in silico activity)
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For N-nitrosamines, SAR analyses have identified several key structural features that modulate their carcinogenic potency. nih.gov
Key factors influencing nitrosamine activity include:
Steric Hindrance: Increased steric bulk around the α-carbons (the carbons adjacent to the nitrosated nitrogen) can hinder the metabolic α-hydroxylation necessary for activation. nih.gov This can lead to a decrease in genotoxic potential.
Electronic Effects: The presence of electron-withdrawing groups near the α-carbon can destabilize the transition state of hydroxylation, thereby reducing the rate of metabolic activation and decreasing potency. nih.gov
Metabolic Competition: In asymmetrical nitrosamines, the two α-carbons may be hydroxylated at different rates, leading to different metabolic pathways and potentially different biological outcomes. nih.gov
For this compound, the presence of the carboxylic acid group, an electron-withdrawing feature, on one of the α-carbons could theoretically influence its metabolic activation and subsequent reactivity. However, specific in vitro or in silico SAR studies that quantitatively or qualitatively assess the activity of this compound in relation to its structural analogs have not been published.
Interactive Data Table: General SAR Principles for N-Nitrosamines
| Structural Feature | Expected Impact on In Vitro Genotoxic Activity | Rationale |
|---|---|---|
| Increased α-carbon substitution (steric bulk) | Decrease | Hinders enzymatic α-hydroxylation required for activation. nih.gov |
| Electron-withdrawing groups near α-carbon | Decrease | Reduces the ease of metabolic activation. nih.gov |
Biotransformation Pathways of Related N-Nitroso Compounds in Model Systems (e.g., Microbial or Enzymatic Transformations, excluding in vivo metabolism leading to human health effects)
The biotransformation of N-nitroso compounds, a class to which this compound belongs, has been investigated in various model systems to understand the mechanisms of their metabolic activation and degradation. These studies, conducted in vitro using enzymatic preparations and microbial cultures, reveal distinct pathways that are crucial for determining the ultimate biological activity of these compounds. The primary enzymatic pathways involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, while microbial transformations can proceed through different routes, including both oxidative and reductive processes.
Enzymatic Transformations:
The principal pathway for the metabolic activation of many N-nitrosamines in enzymatic systems is α-hydroxylation, a reaction catalyzed by cytochrome P450-dependent mixed-function oxidases. researchgate.net This process involves the hydroxylation of the carbon atom immediately adjacent (in the alpha position) to the nitroso group. acs.orgacs.org The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. researchgate.netacs.org This decomposition yields an aldehyde and an alkyldiazonium ion, which is a highly reactive electrophilic species capable of alkylating cellular macromolecules. acs.orgnih.gov
While direct studies on this compound are limited, research on structurally related compounds provides insight into potential enzymatic transformations. For instance, the metabolism of N-nitrosomethylbenzylamine (NMBzA), which shares a benzyl group with the target compound, has been studied using microsomes prepared from purified rat hepatocytes. These in vitro studies demonstrated that CYP enzymes catalyze both debenzylation and demethylation of NMBzA. nih.gov The debenzylase and demethylase activities were found to be higher in microsomes from perivenous hepatocytes compared to periportal ones, indicating regional differences in metabolic capacity even within the liver. nih.gov Such enzymatic dealkylation is a critical activation step, consistent with the α-hydroxylation mechanism. researchgate.netnih.gov
Microbial Transformations:
Microorganisms present alternative and sometimes distinct pathways for the biotransformation of N-nitroso compounds compared to mammalian enzymatic systems. nih.gov Some bacterial species are capable of degrading N-nitrosamines through denitrosation, which involves the cleavage of the N-N bond, yielding the parent secondary amine and a nitrite (B80452) ion. nih.gov Studies using intestinal bacteria have shown that various common gastrointestinal tract species can degrade compounds like diphenylnitrosamine and dimethylnitrosamine, with the former being degraded more rapidly. nih.gov This bacterial degradation pathway appears to differ significantly from the α-hydroxylation pathway common in mammalian systems, as it does not produce carbon dioxide or formate (B1220265) as end products. nih.gov
A well-documented example of microbial transformation is the degradation of N-nitrosodimethylamine (NDMA) by Pseudomonas mendocina KR1. This bacterium utilizes a toluene-4-monooxygenase (T4MO) to catalyze the initial oxidation of NDMA. nih.govresearchgate.net However, instead of α-hydroxylation, the primary pathway is the oxidation of the nitroso group itself, converting NDMA into N-nitrodimethylamine (NTDMA), a novel metabolite. nih.govresearchgate.net The oxygen atom incorporated into the molecule is derived from atmospheric O2. researchgate.net The NTDMA intermediate does not accumulate but is further metabolized by the bacterium to N-nitromethylamine and a small amount of formaldehyde. nih.govresearchgate.net A minor, secondary pathway involving α-hydroxylation is also hypothesized to occur, as evidenced by the detection of small quantities of methanol (B129727). nih.govresearchgate.net
Furthermore, various microorganisms, including species of Arthrobacter, Bacillus, Pseudomonas, and fungi like Aspergillus and Penicillium, are known to participate in nitrosamine formation and potentially degradation through nitrification and denitrification processes. pjoes.com Bacterial enzymes are capable of catalyzing N-nitrosation reactions, particularly at neutral pH where chemical nitrosation is slow. nih.gov This highlights the significant role bacteria can play in the turnover of N-nitroso compounds in various environments.
The table below summarizes key findings from studies on the biotransformation of N-nitroso compounds in model systems.
Interactive Data Table: Microbial and Enzymatic Biotransformation of Related N-Nitroso Compounds
| Model System | N-Nitroso Compound | Major Metabolites | Proposed Pathway | Reference(s) |
| Rat Liver Microsomes | N-Nitrosodimethylamine (NDMA) | Formaldehyde, Methyldiazonium ion | α-Hydroxylation | acs.org |
| Rat Liver Microsomes | N-Nitrosomethylbenzylamine (NMBzA) | Benzaldehyde (B42025), Formaldehyde | Debenzylation and Demethylation via α-Hydroxylation | nih.gov |
| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine (NDMA) | N-Nitrodimethylamine (NTDMA), N-Nitromethylamine, Formaldehyde | Oxidation of the nitroso group, followed by demethylation | nih.govresearchgate.net |
| Intestinal Bacteria (mixed culture) | Diphenylnitrosamine | Diphenylamine, Nitrite | Denitrosation (reductive cleavage) | nih.gov |
| Intestinal Bacteria (mixed culture) | N-Nitrosodimethylamine (NDMA) | Dimethylamine, Nitrite | Denitrosation (reductive cleavage) | nih.gov |
Derivatives, Analogues, and Structural Modifications of Benzyl Nitroso Amino Acetic Acid for Academic Exploration
Synthesis of Novel Structural Analogues with Modified Benzyl (B1604629) or Carboxylic Acid Moieties
The synthesis of novel structural analogues of [Benzyl(nitroso)amino]acetic acid allows for a systematic investigation of how modifications to the benzyl and carboxylic acid moieties influence the compound's properties. The general synthetic approach involves the preparation of a substituted N-benzylglycine precursor followed by N-nitrosation.
Synthesis of N-Benzylglycine Analogues:
The synthesis of N-benzylglycine analogues can be achieved through several routes. A common method involves the reaction of a substituted benzyl halide with glycine (B1666218) or its ester, or the reductive amination of a substituted benzaldehyde (B42025) with glycine. google.com For instance, substituted benzylamines can be reacted with ethyl bromoacetate (B1195939) to yield the corresponding N-benzylglycine ethyl esters. freethinktech.com Another approach involves the reaction of a glycine derivative with a substituted benzaldehyde in the presence of a base to form a Schiff base, which is subsequently reduced to the desired N-benzylglycine analogue. google.com
Table 8.1: Synthetic Routes to Substituted N-Benzylglycine Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference |
| Substituted Benzylamine (B48309), Ethyl bromoacetate | Dichloromethane, Diisopropylethylamine | Ethyl N-(substituted-benzyl)glycinate | freethinktech.com |
| Glycine, Substituted Benzaldehyde | Base (e.g., NaOH), then reducing agent (e.g., H₂/Pd) | N-(substituted-benzyl)glycine | google.com |
| Substituted Benzyl Chloride, Glycine ethyl ester | Catalyst, Organic solvent, Anhydrous sodium sulfate | N-(substituted-benzyl)glycine ethyl ester | google.com |
Modification of the Carboxylic Acid Moiety:
Analogues with modified carboxylic acid moieties can be synthesized by starting with different amino acids in the initial coupling reaction with benzylamine or a substituted benzylamine. For example, using alanine (B10760859) instead of glycine would introduce a methyl group on the carbon atom adjacent to the nitrogen, leading to a chiral center. The synthesis of various N-substituted glycine derivatives with different aliphatic chains has been reported, providing a basis for creating a diverse library of precursors. nih.gov
N-Nitrosation:
Once the desired N-benzylglycine analogue is obtained, the final step is N-nitrosation to introduce the nitroso group. This is typically achieved by treating the secondary amine with a nitrosating agent under acidic conditions. Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in the presence of an acid like hydrochloric acid or acetic acid. sci-hub.se Milder and more selective methods, such as the use of tert-butyl nitrite (TBN), have also been developed, which can be advantageous when dealing with sensitive functional groups. researchgate.netresearchgate.net The choice of nitrosating agent and reaction conditions is crucial to achieve high yields and avoid side reactions. sci-hub.se
Comparative Reactivity and Mechanistic Studies of Analogues
The introduction of substituents on the benzyl ring or modifications to the carboxylic acid moiety can significantly alter the reactivity of this compound. Comparative studies of these analogues provide valuable insights into the electronic and steric effects governing their chemical transformations, particularly their decomposition pathways.
Influence of Benzyl Ring Substituents:
The electronic nature of substituents on the phenyl ring of the benzyl group is expected to have a pronounced effect on the stability and reactivity of the N-nitroso bond. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atom, which can influence the N-N bond strength and the susceptibility of the nitroso group to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density at the nitrogen, potentially making the compound more susceptible to nucleophilic attack at the nitroso nitrogen. nih.govsci-hub.se
Kinetic studies on the acid-catalyzed decomposition of substituted N-nitroso-2-arylimidazolines have shown that substituents in the aryl ring affect the rate of decomposition, with Hammett plots providing a quantitative measure of these electronic effects. sci-hub.se Similar studies on a series of this compound analogues with varying para-substituents on the benzyl ring would allow for the construction of a Hammett plot, providing valuable mechanistic information about the rate-determining step of their decomposition.
Table 8.2: Expected Influence of Benzyl Substituents on Reactivity
| Substituent Type | Example | Expected Effect on N-N Bond | Expected Effect on Decomposition Rate |
| Electron-Donating | -OCH₃, -CH₃ | Increased electron density, potential strengthening | May decrease rate of nucleophilic attack |
| Electron-Withdrawing | -NO₂, -Cl | Decreased electron density, potential weakening | May increase rate of nucleophilic attack |
Mechanistic Pathways:
The decomposition of N-nitrosamines in acidic media can proceed through different mechanisms, including denitrosation (cleavage of the N-NO bond) and hydrolysis. sci-hub.sersc.org The preferred pathway can be influenced by the structure of the molecule and the reaction conditions. For this compound and its analogues, mechanistic studies would involve identifying the products of decomposition under various pH conditions and in the presence of different nucleophiles. Computational studies using methods like Density Functional Theory (DFT) can also provide detailed insights into the reaction mechanisms, including the structures of transition states and the energetics of different pathways. nih.gov
Influence of Stereochemistry on Chemical and Biological Interactions
The introduction of a chiral center into the this compound scaffold opens up the dimension of stereochemistry, which can have a profound impact on the molecule's chemical and biological interactions.
Synthesis of Chiral Analogues:
Chiral analogues can be synthesized by starting with chiral amino acids or by employing stereoselective synthetic methods. For example, using optically pure alanine instead of glycine in the synthesis would lead to a chiral product. The stereocontrolled synthesis of α-amino acids through methods like nitrene C(sp³)-H insertion offers a powerful tool for creating enantiomerically pure precursors. nih.govnih.gov
Another approach is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. nih.govwikipedia.org Chiral chromatography is another effective method for separating enantiomers. researchgate.netnih.gov
Impact of Stereochemistry on Reactivity:
The three-dimensional arrangement of atoms in a chiral molecule can influence its reactivity. For instance, the accessibility of the nitroso group to a reagent can be affected by the stereochemistry at an adjacent carbon atom. This can lead to differences in the rates and products of reactions for different enantiomers. Studies on stereoselective C-radical addition to chiral N-sulfinyl imines have demonstrated the significant influence of stereochemistry on the outcome of a reaction. rsc.org
Probing Biological Interactions:
In a biological context, the stereochemistry of a molecule is often critical for its interaction with chiral biological macromolecules such as enzymes and receptors. Different enantiomers of a bioactive compound can exhibit vastly different activities, with one enantiomer being active while the other is inactive or even has an opposing effect. Therefore, the synthesis and study of enantiomerically pure analogues of this compound are crucial for exploring their potential biological activities and for understanding the stereochemical requirements of their biological targets.
Design Principles for Modulating Reactivity or Mechanistic Pathways
The knowledge gained from studying the synthesis and reactivity of various analogues of this compound can be harnessed to design new molecules with specific, predictable properties. This rational design approach is a cornerstone of modern chemical research.
Modulating Electronic Properties:
Introducing Steric Hindrance:
Steric bulk can be strategically introduced to control the reactivity of the molecule. For example, introducing bulky substituents near the nitroso group can hinder the approach of nucleophiles, thereby slowing down certain decomposition pathways. nih.gov This can be a useful strategy for increasing the stability of the compound.
Incorporating Photo-labile Groups:
For certain applications, it may be desirable to have a compound that is stable under normal conditions but can be activated by an external stimulus, such as light. Incorporating photo-labile groups into the structure of this compound could allow for the controlled release of the nitroso group or other reactive species upon irradiation. The photochemical rearrangement of aryl imines to generate nitrosoarenes demonstrates the feasibility of using light to control the formation of nitroso compounds. acs.org
Computational Design:
Computational chemistry plays an increasingly important role in the design of new molecules. Quantum mechanical calculations can be used to predict the geometric and electronic properties of designed analogues, as well as to model their reactivity and reaction mechanisms. nih.govmdpi.com This in silico approach allows for the screening of a large number of potential candidates before committing to their synthesis, thereby saving time and resources.
By applying these design principles, researchers can systematically explore the chemical space around this compound and develop novel compounds with tailored reactivity and properties for a wide range of academic and potentially practical applications.
Q & A
Q. Experimental Design for Kinetic Analysis
- Variable pH Buffers: Hydrolyze compounds in buffered solutions (pH 1–12) to track rate dependence .
- Stopped-Flow Spectroscopy: Capture transient HNO intermediates in real-time .
- Inhibition Controls: Add thiols (e.g., glutathione) or metal chelators to suppress competing reactions and isolate HNO pathways .
What strategies address discrepancies in bioactivity data for nitroso compounds across different larval stages?
Addressing Bioactivity Variability
Studies on nematode larvae (e.g., S. papillosus) show stage-specific susceptibility:
- L1/L2 larvae: 70–85% mortality at 0.01–1% aminoacetic acid concentrations.
- L3 larvae: 100% survival under identical conditions .
Methodological Recommendations: - Standardize larval staging and exposure times.
- Use concentration gradients to identify stage-specific LC50 values .
How do catalytic systems involving nitroso compounds influence esterification reactions, and what experimental designs optimize yield?
Catalytic Optimization Strategies
Ammonium cerium phosphate catalysts (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) enhance benzyl acetate synthesis via:
- Uniform Experimental Design: Vary molar ratios (acid:alcohol), catalyst loading (0.5–5 wt%), and reaction time (1–6 hrs) .
- Data Mining: Apply regression models to identify optimal conditions (e.g., 3:1 acid:alcohol ratio, 3 hrs reaction time for ~90% yield) .
What advanced analytical techniques are critical for identifying N-nitroso impurities in synthetic batches?
Q. Impurity Profiling Methods
- LC-HRMS: Detect trace impurities like N-Nitroso Bumetanide (MW 393.41) with ≥99% accuracy .
- NMR Isotopic Labeling: Use deuterated analogs (e.g., 3-nitrobenzoic-d4 acid) to track nitroso group incorporation .
- Mass Balance Analysis: Correlate impurity levels with reaction stoichiometry deviations .
How does the Liebermann-Nitroso test differentiate nitroso compounds, and what are its limitations in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
